molecular formula C11H16N4 B15257061 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

Cat. No.: B15257061
M. Wt: 204.27 g/mol
InChI Key: IBZAIMSBYLIVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl groups at positions 5 and 7, and a propan-1-amine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C11H16N4/c1-8-6-9(2)15-11(13-8)7-10(14-15)4-3-5-12/h6-7H,3-5,12H2,1-2H3

InChI Key

IBZAIMSBYLIVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)CCCN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.